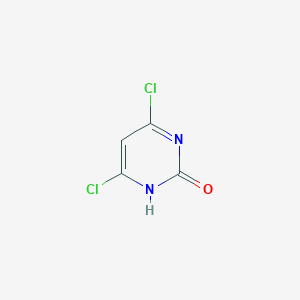

4,6-Dichloropyrimidin-2(1h)-one

Description

Properties

IUPAC Name |

4,6-dichloro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUDLRFOGLVNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286423 | |

| Record name | 4,6-dichloropyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-80-9 | |

| Record name | 6297-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloropyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-2(1H)-one

Abstract

The unequivocal structural elucidation of heterocyclic compounds is a foundational requirement in pharmaceutical research and drug development. 4,6-Dichloropyrimidin-2(1H)-one is a key heterocyclic scaffold whose reactivity and biological activity are intrinsically linked to its precise structure and potential tautomeric forms. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from solvent selection to advanced 2D NMR techniques, and integrate insights from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to build a self-validating analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar pyrimidinone systems.

Introduction: The Structural Challenge of a Pyrimidinone

This compound is a versatile chemical intermediate, valued for the strategic placement of its reactive chloro-substituents which allow for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1] These reactions are pivotal in the synthesis of a diverse array of bioactive molecules.[2] However, the structural integrity of any derivative hinges on the unambiguous characterization of this starting material.

The primary analytical challenge presented by this molecule is the potential for annular tautomerism—a dynamic equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 4,6-Dichloro-2-hydroxypyrimidine. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately, its interaction with biological targets. NMR spectroscopy stands as the most powerful tool for investigating this equilibrium in solution.[3][4] This guide will dissect the spectroscopic signatures that allow for definitive structural and tautomeric assignment.

Nuclear Magnetic Resonance (NMR) Analysis: The Core of Elucidation

NMR spectroscopy provides an unparalleled window into the chemical environment of individual atoms within a molecule.[5] By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework, confirm connectivity, and quantify tautomeric populations.

The Causality of Experimental Design: A Self-Validating Protocol

An effective NMR experiment is not merely about data acquisition; it is about making informed choices that ensure the resulting data is both accurate and easily interpretable.

-

Solvent Selection (The Critical First Step): The choice of deuterated solvent is paramount as it can influence the tautomeric equilibrium and the appearance of exchangeable protons (N-H, O-H).[6][7]

-

DMSO-d₆: A highly polar, hydrogen-bond accepting solvent. It is an excellent choice for dissolving a wide range of compounds and typically slows down the exchange rate of N-H protons, resulting in sharper signals compared to other solvents like CDCl₃ or D₂O.[8]

-

CDCl₃: A less polar solvent. Comparing spectra in DMSO-d₆ and CDCl₃ can provide insights into solvent-induced shifts and changes in the tautomeric equilibrium.[9]

-

D₂O: Useful for confirming exchangeable protons. The N-H or O-H signal will disappear from the ¹H NMR spectrum upon addition of a drop of D₂O due to proton-deuterium exchange.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[8]

-

Employ a standard single-pulse sequence (e.g., Bruker's 'zg30').

-

Key Parameters:

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for potentially slow-relaxing quaternary carbons in ¹³C NMR.

-

Number of Scans (NS): 8-16 scans for a typical ¹H spectrum.

-

-

-

¹³C NMR Acquisition:

-

Employ a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Key Parameters:

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Tautomeric Equilibrium Analysis

The key to understanding the structure lies in identifying the dominant tautomer. The following diagram illustrates the two potential forms.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

NMR provides definitive evidence:

-

¹H NMR: The lactam form will show a signal for the N-H proton, typically broad and in the range of 11-13 ppm in DMSO-d₆. The lactim form would show an O-H proton, often with a different chemical shift and exchange behavior.

-

¹³C NMR: The C2 carbon is the most telling reporter. In the lactam form, it is a carbonyl carbon (C=O ) and will resonate significantly downfield, typically >160 ppm . In the lactim form, it is an oxygen-bearing aromatic carbon (C-OH ) and would appear further upfield, likely around 150-155 ppm .

Predicted Spectral Data and Interpretation

Based on established principles of substituent effects and data from analogous pyrimidine structures, we can predict the NMR spectra for the dominant lactam tautomer.[10][11][12]

-

H5 Proton: The molecule possesses a plane of symmetry, rendering the two potential protons at positions 4 and 6 equivalent in the parent pyrimidinone. In this case, there is a single proton at C5. This proton is adjacent to two electronegative chlorine atoms, which will deshield it, shifting it downfield. We expect a sharp singlet .

-

N1-H Proton: This is the exchangeable proton of the amide group. In DMSO-d₆, it is expected to be a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its high chemical shift is characteristic of an amide proton involved in hydrogen bonding.

-

Symmetry: Due to the molecule's C₂ᵥ symmetry, only three distinct carbon signals are expected.

-

C4/C6: These carbons are chemically equivalent. Attached to both a ring nitrogen and an electronegative chlorine, they will be significantly deshielded.

-

C2: As discussed, this carbonyl carbon will be the most downfield signal, confirming the lactam structure.

-

C5: This carbon, bonded to a hydrogen, will appear at a chemical shift typical for an sp² carbon in a heteroaromatic ring, influenced by the adjacent chloro-substituents.

| Nucleus | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment & Rationale |

| ¹H | ~7.5 - 8.0 | s (singlet) | H5 : Vinylic proton deshielded by two adjacent Cl atoms. |

| ~12.0 - 13.0 | br s (broad singlet) | N1-H : Amide proton, deshielded by C=O and solvent effects. Disappears on D₂O exchange. | |

| ¹³C | >160 | s | C2 : Carbonyl carbon (C=O), characteristic of the lactam tautomer. |

| ~150 - 155 | s | C4, C6 : Equivalent carbons attached to N and Cl, highly deshielded. | |

| ~115 - 120 | s | C5 : Vinylic carbon, shift influenced by adjacent Cl atoms. |

Note: These are predicted values. Actual experimental values may vary slightly based on concentration, temperature, and specific instrument calibration.

Complementary Spectroscopic Verification

While NMR is the cornerstone of this analysis, a multi-technique approach provides a self-validating system, a hallmark of robust scientific practice.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid confirmation of their presence.[13] For the lactam tautomer, two key absorptions are expected:

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1710 cm⁻¹ . The absence of this band would strongly argue against the lactam structure.

-

N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ , characteristic of the N-H bond in an amide.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.[5]

-

Molecular Ion (M⁺): The technique will verify the molecular weight of 163.97 g/mol (for ³⁵Cl isotopes).

-

Isotopic Pattern: The most definitive feature will be the isotopic signature of two chlorine atoms. This will result in a characteristic cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms in the molecule.[14]

Integrated Analytical Workflow

The logical flow from sample preparation to final structural confirmation is crucial for efficiency and accuracy. This workflow ensures that each piece of data corroborates the others.

Caption: Logical workflow for spectroscopic structural confirmation.

Conclusion

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. Retrieved from [Link]

- Sharma, V. K., Kumar, P., & Sharma, S. D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Chen, C. N., et al. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. PMC. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

Gal-Chis, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Krátký, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

-

Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

SpectraBase. (n.d.). 4,6-Dichloropyrimidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Shvo, Y., & Shanan-Atidi, H. (1984). Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines. Journal of the American Chemical Society.

-

SpectraBase. (n.d.). 4,6-Dichloropyrimidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.

- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Reich, H. (2020). NMR Spectroscopy Collection. University of Wisconsin-Madison. Retrieved from [Link]

-

Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. OSTI.gov. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

- Limbach, H. H., et al. (1994). NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. Journal of the American Chemical Society.

- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.

-

Vahter, M., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC. Retrieved from [Link]

-

Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

4,6-Dichloropyrimidin-2(1h)-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidin-2(1H)-one (CAS Number: 6297-80-9), a key heterocyclic compound with emerging significance in pharmaceutical research and development. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this molecule but to delve into the causality behind its synthesis, its reactivity, and its critical role as a reference standard and impurity in drug manufacturing. This guide is structured to provide both a robust theoretical framework and practical insights for scientists working in organic synthesis and medicinal chemistry.

Core Compound Identification and Properties

This compound, also known by its tautomeric name 4,6-dichloro-2-hydroxypyrimidine, is a dichlorinated pyrimidine derivative. The presence of two reactive chlorine atoms and a hydroxyl/oxo group makes it a versatile intermediate in organic synthesis.

Chemical Identity

| Identifier | Value |

| CAS Number | 6297-80-9[1][2] |

| Molecular Formula | C₄H₂Cl₂N₂O[1][2] |

| Molecular Weight | 164.97 g/mol [3] |

| IUPAC Name | 4,6-dichloro-1H-pyrimidin-2-one[3] |

| Synonyms | 4,6-Dichloropyrimidin-2-ol, 4,6-dichloro-2-hydroxypyrimidine[1][2][3] |

| InChI Key | YFUDLRFOGLVNNA-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Mechanism

While specific literature detailing a high-yield, optimized synthesis of this compound is not abundant, a plausible and commonly employed synthetic route for analogous chlorinated pyrimidines involves the chlorination of a dihydroxypyrimidine precursor. The most logical starting material is 4,6-dihydroxypyrimidine (barbituric acid analogues).

Proposed Synthetic Pathway

A general and established method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[4][5][6]

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Representative)

Disclaimer: This is a generalized protocol based on the synthesis of similar chlorinated pyrimidines and should be optimized for safety and yield.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4,6-dihydroxypyrimidine.

-

Reagent Addition: An excess of phosphorus oxychloride (POCl₃) is carefully added to the flask. A tertiary amine, such as N,N-diisopropylethylamine, can be added to scavenge the HCl generated during the reaction.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This makes the compound a valuable scaffold for the synthesis of more complex molecules.

Nucleophilic Substitution

The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups, a key strategy in the construction of libraries of compounds for drug discovery.

Role as a Pharmaceutical Reference Standard and Impurity

A significant application of this compound is in the pharmaceutical industry, particularly in the context of the anti-diabetic drug Alogliptin and the anticancer drug Fluorouracil.

-

Alogliptin Impurity: It has been identified as "Alogliptin Impurity 39," highlighting its importance in the quality control and purity analysis of this drug.[7] The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and having access to pure reference standards of these impurities is crucial for analytical method development and validation.[]

-

Fluorouracil Reference Standard: This compound is also used as a pharmaceutical reference standard in relation to Fluorouracil, a widely used chemotherapy drug.[2] This underscores its role in ensuring the quality and consistency of pharmaceutical products.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

The compound is associated with the GHS07 pictogram (exclamation mark).

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Thermogravimetric Analysis (TGA): To determine thermal stability.[1]

Conclusion

This compound is a valuable, albeit less documented, heterocyclic building block with significant potential in organic synthesis and a demonstrated importance in the pharmaceutical industry. Its utility as a reference standard for quality control of established drugs like Alogliptin and Fluorouracil underscores the critical need for a thorough understanding of its properties. While detailed synthetic and reactivity studies are not as prevalent as for its analogue, 4,6-dichloropyrimidine, the foundational principles of pyrimidine chemistry provide a solid basis for its application in research and development. It is my hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this compound in their endeavors to advance the field of medicinal chemistry.

References

- SYNTHESIS OF CHLORINATED PYRIMIDINES. (n.d.). Google Patents.

-

SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001, June 13). European Patent Office. Retrieved January 3, 2026, from [Link]

- Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.

-

Xiang, J., Geng, C., Yi, L., Dang, Q., & Bai, X. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity, 15(4), 839–847. Retrieved January 3, 2026, from [Link]

- Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody. (n.d.). Google Patents.

-

2(1H)-Pyrimidinone, 4,5-dichloro-6-methyl-, sodium salt Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. Retrieved January 3, 2026, from [Link]

-

Synthetic process of 4,6-dichloropyrimidine. (n.d.). WIPO Patentscope. Retrieved January 3, 2026, from [Link]

-

4,6-Dichloropyrimidine. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved January 3, 2026, from [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Alogliptin Impurities. (n.d.). SynZeal. Retrieved January 3, 2026, from [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Sharma, S. N., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Retrieved January 3, 2026, from [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.

-

4,6-Dichloropyrimidine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Process for the preparation of alogliptin. (n.d.). Google Patents.

-

Alogliptin-Impurities. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]

-

Alogliptine Chloro Impurity. (n.d.). Synchemia. Retrieved January 3, 2026, from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 4,6-Dichloro-2-hydroxypyrimidine - SRIRAMCHEM [sriramchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Tautomerism of 4,6-Dichloropyrimidin-2(1h)-one

An In-Depth Technical Guide to the Tautomerism of 4,6-Dichloropyrimidin-2(1H)-one

Abstract

The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and molecular recognition. This compound, a key synthetic intermediate, serves as an exemplary model for understanding lactam-lactim tautomerism. The position of the mobile proton dictates the molecule's fundamental chemical properties, including its hydrogen bonding capabilities and reactivity. This guide offers a comprehensive exploration of the tautomeric landscape of this molecule, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the structural nuances of the potential tautomers, the factors governing their equilibrium, and the analytical techniques essential for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyrimidinone chemistry.

The Principle of Tautomerism in Pyrimidinone Systems

Tautomers are constitutional isomers that readily interconvert through a chemical reaction known as tautomerization.[1] In the realm of nitrogen-containing heterocycles, one of the most significant types is lactam-lactim tautomerism, a form of keto-enol tautomerism.[2]

-

Lactam Form (Keto): This form features a carbonyl group (C=O) adjacent to a nitrogen atom within the heterocyclic ring. The proton resides on the nitrogen atom (an amide functionality).

-

Lactim Form (Enol): In this form, the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N) (an imidic acid functionality).

This seemingly subtle shift has critical consequences. The DNA nucleobases guanine and thymine, for instance, exist predominantly in their keto (lactam) forms, which is essential for the specific Watson-Crick hydrogen bonding that underpins the structure of the double helix. Tautomerization to the rare enol (lactim) forms can lead to mispairing and has been implicated in spontaneous mutagenesis.[3][4] Therefore, understanding and controlling the tautomeric equilibrium of pyrimidinone-containing molecules is paramount in drug development, as it directly influences how a molecule interacts with its biological target.

For this compound, the equilibrium between the lactam and lactim tautomers is central to its chemical identity.

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Characterization Methodologies: A Multi-Faceted Approach

No single technique can fully define a tautomeric system. A synergistic combination of spectroscopic and computational methods is required to build a complete picture of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the rate of interconversion often determines the appearance of the spectrum.[5]

-

Expertise & Causality: If the interconversion is slow on the NMR timescale, distinct signals for each tautomer will be observed. If it's fast, an averaged spectrum will result. Key diagnostic signals include:

-

¹H NMR: The lactam form will exhibit a signal for the N-H proton (often broad, in the 8-12 ppm range), while the lactim form will show an O-H proton signal (can be broad and variable). The chemical shifts of the ring protons will also differ slightly between the two forms.

-

¹³C NMR: The most telling signal is that of the C2 carbon. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield (typically >160 ppm). In the lactim form, it is a C=N carbon bonded to oxygen and will be shifted upfield.

-

Table 1: Predicted Diagnostic NMR Shifts

| Tautomer | Key ¹H Signal | Key ¹³C Signal (C2) |

| Lactam | N-H (amide) | >160 ppm (C=O) |

| Lactim | O-H (hydroxyl) | <160 ppm (C-OH) |

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Analysis: Cool the sample in the spectrometer in decrements of 20 K (e.g., to 278 K, 258 K, etc.). Acquire a spectrum at each temperature. If fast exchange is occurring, cooling may slow the interconversion enough to resolve separate signals for the two tautomers.

-

High-Temperature Analysis: Warm the sample in increments of 20 K (e.g., to 318 K, 338 K). If separate signals were present at room temperature, warming may cause them to broaden and coalesce into a single averaged peak.

-

Data Interpretation: The coalescence temperature can be used to calculate the energy barrier for the tautomeric interconversion. The integration of resolved peaks at low temperatures provides the equilibrium constant (KT) at that temperature.

UV-Vis Spectroscopy

The electronic structure, and thus the chromophore, differs between the lactam and lactim forms. This results in distinct absorption maxima (λmax) in their UV-Vis spectra, making it a simple and rapid method for analysis.[7]

-

Expertise & Causality: The lactam form, with its cross-conjugated carbonyl system, typically absorbs at a different wavelength than the more aromatic lactim form. By comparing the spectrum of the sample to that of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomer can be identified.[8] Solvent polarity can also shift the equilibrium; a series of spectra in solvents of varying dielectric constants can reveal which tautomer is favored in different environments.[9]

Computational Chemistry

Theoretical calculations provide invaluable insights into the intrinsic stability of tautomers.

-

Expertise & Causality: Using methods like Density Functional Theory (DFT), the relative energies of the tautomers can be calculated in the gas phase to determine their inherent stability. Furthermore, by employing a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting how the equilibrium might shift.[10] These calculations help rationalize experimental findings and are crucial when one tautomer is present in a very low population, making it difficult to detect spectroscopically. Computational studies on related pyrimidinones consistently show that the keto (lactam) form is more stable, often due to factors like superior electronic delocalization and stronger intermolecular interactions in condensed phases.[11][12]

Caption: Integrated workflow for tautomer analysis.

Factors Governing the Tautomeric Equilibrium

The preference for one tautomer over another is not absolute and is influenced by a delicate balance of internal and external factors.

-

Solvent Effects: The polarity of the solvent plays a crucial role.[9] Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, water molecules can form hydrogen bonds and shift the equilibrium.[9]

-

Electronic Effects: The two electron-withdrawing chlorine atoms on the pyrimidine ring significantly influence the electron density and acidity of the protons. This can affect the relative stability of the tautomers compared to unsubstituted pyrimidinone.

-

Temperature: As tautomerization is an equilibrium process, temperature can alter the position of the equilibrium. Variable temperature studies can thus provide thermodynamic data about the interconversion.[8]

-

pH: The state of protonation can "lock" the molecule into one form. At low pH, protonation might occur, while at high pH, deprotonation to form an anion can happen, which is a common species for both tautomers.

Implications for Drug Discovery and Development

The specific tautomer present in a biological system dictates its interactions with protein targets.

-

Hydrogen Bonding: The lactam form possesses an N-H group, which is a hydrogen bond donor. The lactim form has a hydroxyl group (donor) and a ring nitrogen (acceptor). This difference is fundamental to molecular recognition at a receptor binding site. A drug designed with one tautomer in mind may fail if the other tautomer predominates in the physiological environment.

-

Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP). These parameters are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Reactivity and Stability: The different functional groups of the tautomers impart different chemical reactivities, which can affect the metabolic stability of a drug candidate.

Conclusion

The tautomerism of this compound is a classic example of the dynamic nature of heterocyclic systems. While the lactam form is generally predicted to be the more stable tautomer based on extensive studies of related pyrimidinones, this equilibrium is subject to environmental influences.[13][14] A rigorous, multi-pronged analytical approach combining high-resolution spectroscopy and theoretical modeling is essential for a complete understanding. For scientists in drug discovery, a thorough characterization of the tautomeric behavior of such molecules is not merely an academic exercise but a critical step in the design of safe and effective therapeutics.

References

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]

-

Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. Available from: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Available from: [Link]

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH). Available from: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Available from: [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. National Institutes of Health (NIH). Available from: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available from: [Link]

-

Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. National Institutes of Health (NIH). Available from: [Link]

-

What is Lactam Lactim Tautomerism?. askIITians. Available from: [Link]

-

Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ACS Publications. Available from: [Link]

-

Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. Available from: [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available from: [Link]

-

Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. ResearchGate. Available from: [Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. Available from: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]

-

How about Tautomers?. WuXi Biology. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 9. wuxibiology.com [wuxibiology.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Determining the Solubility of 4,6-Dichloropyrimidin-2(1h)-one in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4,6-Dichloropyrimidin-2(1h)-one in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes robust experimental design, methodological rigor, and the fundamental principles governing solubility. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a gold-standard approach for generating reliable thermodynamic solubility data.[1][2] Furthermore, we delve into the theoretical underpinnings of solubility, exploring the interplay between the solute's physicochemical properties and the characteristics of the solvent. This guide is structured to empower researchers to not only generate accurate solubility data but also to interpret it within the broader context of pharmaceutical and chemical development, where solubility is a critical determinant of a compound's utility and bioavailability.[3][4][5][6]

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure.[7] In the realm of drug discovery and development, a compound's solubility is a critical parameter that influences a cascade of downstream processes, including formulation, dosage, and bioavailability.[3][5][6][8] Poor solubility can lead to erratic and unreliable results in in-vitro assays, hinder formulation development, and ultimately result in suboptimal therapeutic efficacy.[9][10]

This compound is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring two chlorine atoms and a pyrimidinone core, suggests a moderate polarity and the potential for hydrogen bonding, which will significantly influence its interaction with various solvents. A thorough understanding of its solubility profile in a range of common organic solvents is therefore paramount for its effective utilization in any research or development endeavor. This guide will provide the necessary tools to establish this critical dataset.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[11] This principle is rooted in the thermodynamics of mixing and the intermolecular forces at play between solute and solvent molecules. The solubility of a solid in a liquid is governed by the free energy change of the solution process, which is a function of both enthalpy and entropy.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the solvent will play a significant role. Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the pyrimidinone moiety, while polar aprotic solvents (e.g., DMSO, DMF) can interact via dipole-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are less likely to be effective solvents.

-

Hydrogen Bonding: The presence of a hydrogen bond donor (N-H) and acceptor (C=O) in this compound suggests that solvents capable of hydrogen bonding will be more effective at solvating the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, this is not a universal rule and must be determined experimentally.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solute-solvent interactions for dissolution to occur.

A systematic approach to solvent selection, spanning a range of polarities and hydrogen bonding capabilities, is crucial for building a comprehensive solubility profile.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of choice over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide true thermodynamic solubility data, which represents a state of equilibrium.[1] This is in contrast to kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[1] For foundational research and drug development, thermodynamic solubility is the more relevant and robust parameter.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.[11] A reverse-phase C18 column is often a good starting point for a compound of this nature. The mobile phase and detection wavelength should be optimized for the analyte.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Self-Validating System Checks

-

Visual Confirmation of Excess Solid: Before and after equilibration, visually confirm that undissolved solid remains in each vial.

-

Equilibration Time Course: For a new compound, perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to determine the minimum time required to reach equilibrium.

-

Duplicate or Triplicate Measurements: Perform all solubility determinations in at least duplicate to assess the reproducibility of the method.

-

Purity of the Solid: The purity of the this compound should be confirmed before starting the experiments, as impurities can affect solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity Index (Snyder) | Hydrogen Bonding Capability | Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar | < 0.1 |

| Toluene | 2.4 | Non-polar, Aromatic | 0.5 |

| Dichloromethane | 3.1 | Polar Aprotic | 2.3 |

| Ethyl Acetate | 4.4 | Polar Aprotic | 5.8 |

| Acetone | 5.1 | Polar Aprotic | 15.2 |

| Acetonitrile | 5.8 | Polar Aprotic | 12.5 |

| Ethanol | 4.3 | Polar Protic | 25.7 |

| Methanol | 5.1 | Polar Protic | 30.1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates a clear trend of increasing solubility with increasing solvent polarity. The highest solubilities are observed in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, effectively solvating the this compound molecule. The high solubility in DMSO, a highly polar aprotic solvent, is also expected. The lower solubility in non-polar solvents like hexane and toluene is consistent with the "like dissolves like" principle.

Conclusion

This technical guide has outlined a robust and reliable methodology for determining the solubility of this compound in common organic solvents. By adhering to the principles of the equilibrium shake-flask method and employing a validated analytical technique such as HPLC for quantification, researchers can generate high-quality, reproducible solubility data. This information is indispensable for the rational design of experiments, the development of formulations, and the overall advancement of research projects involving this compound. The principles and protocols detailed herein are broadly applicable and can serve as a foundational resource for solubility studies of other novel chemical entities.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).

- Solubility and its Importance.pptx - Slideshare.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025-03-26).

- Spectroscopic Techniques - Solubility of Things.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Determination of aqueous solubility by heating and equilibration: A technical note - NIH.

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06).

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- Shake-Flask Solubility Assay - Enamine.

- This compound | C4H2Cl2N2O | CID 239924 - PubChem.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021-08-15).

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Solubility and its Importance.pptx [slideshare.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

Introduction: The Central Role of 4,6-Dichloropyrimidin-2(1H)-one in Synthesis

An In-depth Technical Guide to the Stability and Storage of 4,6-Dichloropyrimidin-2(1H)-one

This compound is a highly reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a pyrimidine core with two reactive chlorine atoms and a keto-enol tautomeric system, provides versatile functionalization capabilities.[1][2] The chlorine atoms are susceptible to nucleophilic substitution, making this molecule a key intermediate for introducing the pyrimidine scaffold into more complex bioactive molecules.[1][3] However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of this compound, outlining the critical factors that influence its integrity and offering evidence-based protocols for its proper storage and handling to ensure its quality and reliability in research and development.

Section 1: Chemical Profile and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its chemical structure. The electron-deficient pyrimidine ring is activated by the two chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic. This is the primary site of reactivity and, consequently, a major source of potential instability.

-

Nucleophilic Substitution: The C-Cl bonds are prone to attack by nucleophiles. This is the desired reactivity in planned syntheses but becomes a degradation pathway when the nucleophile is an unintended reactant, such as water.

-

Keto-Enol Tautomerism: The molecule exists in equilibrium between the 2(1H)-one (lactam) form and its 2-ol (lactim) tautomer, 4,6-dichloropyrimidin-2-ol. This equilibrium can be influenced by solvent and pH, which in turn can affect the molecule's reactivity and stability profile.

-

Physical Properties: It is typically a solid with a melting point in the range of 219-226 °C, though related compounds like 4,6-Dichloropyrimidine have a much lower melting point of 65-67 °C.[4][5] This solid-state form is generally more stable than when the compound is in solution.

Section 2: Critical Factors Influencing Stability

Several environmental factors can compromise the chemical integrity of this compound. Understanding and controlling these factors is paramount for preserving the compound's purity and reactivity.

Moisture and Hydrolysis

The most significant threat to the stability of this compound is moisture. The presence of water can lead to hydrolysis of the reactive chloro groups.

-

Mechanism of Degradation: Water acts as a nucleophile, attacking the electrophilic carbon atoms at the 4 and 6 positions. This substitution reaction replaces the chlorine atoms with hydroxyl groups, leading to the formation of hydroxypyrimidine impurities and hydrochloric acid (HCl). The generated HCl can then catalyze further degradation, creating an auto-catalytic cycle of decomposition. This is a known issue for chlorinated solvents and similar heterocyclic compounds.[6]

-

Consequences: Hydrolytic degradation reduces the purity of the material, introduces impurities that can complicate subsequent reactions, and lowers the yield of the desired product. The generation of corrosive HCl can also damage storage containers and equipment.

Temperature

Elevated temperatures accelerate the rate of chemical degradation.

-

Kinetic Effects: As with most chemical reactions, the rate of hydrolysis and other potential degradation pathways increases with temperature. Storing the compound at elevated temperatures will significantly shorten its shelf life.

-

Thermal Decomposition: While the melting point is relatively high, prolonged exposure to high heat can lead to thermal decomposition, the products of which may include hazardous gases like nitrogen oxides and hydrogen chloride.[7] General guidance for chlorinated solvents recommends that storage temperatures should not exceed 30 °C.[6][8]

Incompatible Materials

Contact with certain classes of chemicals can lead to rapid decomposition or hazardous reactions.

-

Acids and Bases: Strong acids can catalyze hydrolysis. Strong bases can readily act as nucleophiles, leading to substitution reactions.

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[7][9] Oxidation can disrupt the aromatic system of the pyrimidine ring, leading to a loss of integrity.

-

Acid Anhydrides and Acid Chlorides: These reagents are highly reactive and should be avoided during storage.[9]

Section 3: Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

Proper storage is the most effective means of preventing degradation. The consensus from safety data sheets for this and closely related compounds is to store the material in a cool, dry, and well-ventilated area.[4][10][11][12]

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place. For long-term storage, consider refrigeration (2-8 °C). | To minimize the rate of thermal degradation and hydrolysis. | [10][11] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent contact with atmospheric moisture. | [8] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent ingress of moisture and air. | [4][10][11] |

| Light | Protect from light. | While not explicitly stated for this compound, photostability is a common concern for complex organic molecules. | [13] |

| Location | Store locked up and away from incompatible materials. | To ensure safety and prevent accidental reactions. | [9][14] |

Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed.[2][9][11][14]

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles with side shields, and a lab coat.[15]

-

Dispensing: When weighing and dispensing the solid, avoid creating dust.[11] Use tools and techniques that minimize aerosolization.

-

In Solution: When preparing solutions, add the compound slowly to the solvent. Be aware that the stability in solution is significantly lower than in the solid state, especially in protic or aqueous solvents. The stability of similar compounds in solution is known to be pH-dependent.[16]

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[4]

Section 4: Stability Assessment Methodology

To ensure the quality of this compound, particularly for lots stored for an extended period, a stability assessment program should be implemented. This typically involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol

Forced degradation (or stress testing) is used to accelerate the degradation of a compound to predict its long-term stability and identify likely degradation products.

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[13]

-

Photostability: Expose both the solid and a solution to light according to ICH Q1B guidelines.[13]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.

The workflow for this process is illustrated below.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

Based on the chemical nature of the molecule, the primary non-synthetic degradation pathway of concern is hydrolysis. The diagram below illustrates this proposed pathway.

Caption: Proposed hydrolytic degradation pathway.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its stability is primarily threatened by exposure to moisture, which leads to hydrolysis, and by elevated temperatures and incompatible chemicals. By implementing rigorous storage and handling protocols—specifically, by storing the compound in a tightly sealed container in a cool, dry, and inert environment—researchers can significantly mitigate degradation risks. Adherence to these guidelines will ensure the long-term integrity of the material, leading to more reliable, reproducible, and successful outcomes in research and drug development.

References

-

LookChem. 2(1H)-Pyrimidinone, 4,5-dichloro-6-methyl-, sodium salt Safety Data Sheets(SDS). Available from: [Link]

-

IBIOSCIENCE. 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available from: [Link]

-

Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. Available from: [Link]

-

SLT. 4,6-Dichloropyrimidine. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

European Patent Office. Process for producing 2-amino-4,6-dichloropyrimidine - EP 0329170 A2. Available from: [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

-

van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. Available from: [Link]

- Google Patents. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents (Older Version). Available from: [Link]

-

WIPO Patentscope. CN109851564 - Synthetic process of 4,6-dichloropyrimidine. Available from: [Link]

-

Loftsson, T., & Jónsdóttir, S. (2005). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability, 1, 22-33. Available from: [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Available from: [Link]

-

Titov, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(24), 5901. Available from: [Link]

-

Chan, L., et al. (2022). Stability of Daptomycin in Dextrose and Icodextrin-Based Peritoneal Dialysis Solutions. MDPI. Available from: [Link]

-

Euro Chlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Available from: [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. Available from: [Link]

-

Gangola, S., et al. (2020). Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. International Journal of Environmental Research and Public Health, 17(3), 1043. Available from: [Link]

- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

-

Cauteruccio, S., et al. (2022). New Insights into the Degradation Path of Deltamethrin. Molecules, 27(18), 5873. Available from: [Link]

Sources

- 1. sltchemicals.com [sltchemicals.com]

- 2. This compound | C4H2Cl2N2O | CID 239924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. fishersci.com [fishersci.com]

- 10. lookchem.com [lookchem.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. api.grundfos.com [api.grundfos.com]

- 16. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of 4,6-Dichloropyrimidin-2(1h)-one

An In-Depth Technical Guide to the Commercial Availability and Application of 4,6-Dichloropyrimidin-2(1H)-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No: 6297-80-9). As a pivotal heterocyclic intermediate, its strategic use can significantly impact the trajectory of research and development programs. This document provides not just data, but contextualized insights to inform experimental design and sourcing decisions.

Compound Overview and Strategic Importance

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids, and is a cornerstone of modern medicinal chemistry.[1] The presence of two reactive chlorine atoms and a hydroxyl group (in its tautomeric form) makes this compound a versatile building block for introducing the pyrimidine moiety and for subsequent functionalization, enabling the synthesis of diverse and complex molecular architectures targeting a wide array of therapeutic areas.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6297-80-9 | [3] |

| Molecular Formula | C₄H₂Cl₂N₂O | [3] |

| Molecular Weight | 164.97 g/mol | [3] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 65-67 °C | |

| Boiling Point | 176 °C | |

| IUPAC Name | 4,6-dichloro-1H-pyrimidin-2-one | [3] |

| InChI Key | YFUDLRFOGLVNNA-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) |

Spectroscopic data is critical for reaction monitoring and quality control. Representative proton NMR (¹H NMR) data in CDCl₃ shows characteristic peaks for the pyrimidine ring protons.[4][5]

Synthetic Pathways: "To Buy or To Synthesize?"

While commercially available, understanding the synthetic routes to this compound provides valuable context, particularly for large-scale needs or when custom modifications are considered. The most common laboratory and industrial syntheses involve the chlorination of a pyrimidine precursor.

A prevalent method is the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like dimethylaniline or a hindered amine such as N,N-diisopropylethylamine (Hünig's base).[6][7] Patents describe processes that ensure high purity and yield, which are critical for commercial production.[7][8]

Below is a generalized workflow for its synthesis.

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., CoA, NMR, HPLC), and lead times.

The following table provides a representative, non-exhaustive list of commercial suppliers. Purity levels typically range from 97% to 98% or higher.

| Supplier | Representative Purity | Notes |

| Sigma-Aldrich (Merck) | 97% | Offers various quantities for research purposes. |

| Thermo Fisher Scientific | 98% (Acros Organics) | Provides detailed safety and handling information.[9][10] |

| BLDpharm | Research Use Only | Lists the compound and related derivatives.[11] |

| Otto Chemie Pvt. Ltd. | 98% | Indian-based manufacturer and supplier with worldwide shipping.[12] |

| Pharma Info Source | Varies | A directory listing multiple suppliers, primarily from India.[13] |

Procurement Strategy: For academic or early-stage research, catalog suppliers like Sigma-Aldrich or Thermo Fisher offer convenience and reliability. For process development or scale-up campaigns, contacting direct manufacturers or specialized suppliers like BLDpharm or Otto Chemie may provide advantages in terms of cost and bulk availability.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to undergo nucleophilic substitution at the 4- and 6-positions. This reactivity allows for the strategic introduction of various functional groups, making it a cornerstone intermediate in the synthesis of targeted therapeutics.

-

Anticancer Agents: Dichloropyrimidine derivatives are key components in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers.[14]

-

Antiviral and Antimicrobial Drugs: The pyrimidine scaffold is central to many antiviral and antimicrobial agents. This intermediate serves as a precursor for compounds designed to interfere with viral replication or bacterial metabolic pathways.[15]

-

Agrochemicals: Beyond pharmaceuticals, it is a building block for advanced agrochemicals, including fungicides and herbicides.[6][15]

-

Advanced Organic Synthesis: It is used in palladium-catalyzed amination reactions to synthesize complex substituted pyrimidines, such as those containing adamantane moieties, which have shown potential as psychotropic and antiviral agents.[16][17]

The diagram below illustrates the role of this compound as a versatile starting point in a drug discovery program.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous under GHS and OSHA standards.[9][10] Key hazards include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][10][18]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][18][19]

-

Respiratory Irritation: May cause respiratory irritation.[3][9]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid dust formation.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Conclusion

This compound is more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its commercial availability from numerous reputable suppliers facilitates its integration into research programs. However, its utility is matched by its hazardous properties, demanding rigorous adherence to safety protocols. By understanding its synthesis, reactivity, and safe handling, researchers can fully leverage this versatile building block to accelerate the discovery of novel chemical entities.

References

-

Pharma Info Source. CAS 1193-21-1 suppliers, 4 6-Dichloropyrimidine suppliers. [Link]

-

National Center for Biotechnology Information. 4,6-Dichloropyrimidine. PubChem Compound Summary for CID 70943. [Link]

-

SLT. 4,6-Dichloropyrimidine. [Link]

-

Chemos GmbH & Co. KG. (2021). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. [Link]

-

Otto Chemie Pvt. Ltd. 4,6-Dichloropyrimidine, 98% 1193-21-1. [Link]

-

WIPO Patentscope. CN109851564 - Synthetic process of 4,6-dichloropyrimidine. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 239924. [Link]

-

National Center for Biotechnology Information. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

-

NIST. Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

- Google Patents.

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Wiley. 4,6-Dichloropyrimidine. SpectraBase. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H2Cl2N2O | CID 239924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2384640-00-8|4,6-Dichloro-1-methylpyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]

- 12. 4,6-Dichloropyrimidine, 98% 1193-21-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. pharmainfosource.com [pharmainfosource.com]

- 14. clausiuspress.com [clausiuspress.com]

- 15. sltchemicals.com [sltchemicals.com]

- 16. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dcfinechemicals.com [dcfinechemicals.com]